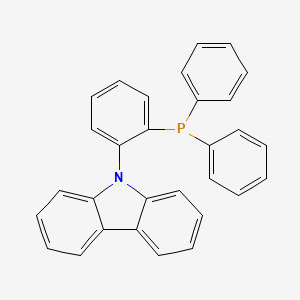
2,3-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-difluoropropan-1-ol” is a chemical compound with the molecular formula C3H6F2O . It is also known by other names such as 1,3-Difluoroisopropanol and 1,3-difluoropropan-2-ol . This compound is a metabolic poison which disrupts the citric acid cycle and is used as a rodenticide .
Synthesis Analysis
The synthesis of “2,3-difluoropropan-1-ol” involves the reaction of organolithium reagents with 2,2,3,3-tetrafluorooxetane to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols . The reaction with Grignard reagent leads to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols .Molecular Structure Analysis
The molecular structure of “2,3-difluoropropan-1-ol” consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The molecular weight of this compound is 96.08 .Chemical Reactions Analysis
The chemical reactions of “2,3-difluoropropan-1-ol” involve the reaction with organolithium reagents to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols . On the other hand, the reaction with Grignard reagent led to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols .Physical And Chemical Properties Analysis
“2,3-difluoropropan-1-ol” is a colorless or slightly yellow transparent liquid with a slight acidic taste . It has a boiling point of 120-130°C and a relative density of 1.25-1.27 at 23°C .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-difluoropropan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-difluoropropane", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Water (H2O)" ], "Reaction": [ "Step 1: 1,3-difluoropropane is reacted with sodium hydroxide in water to form 2,3-difluoropropan-1-ol.", "Step 2: The resulting 2,3-difluoropropan-1-ol is oxidized using hydrogen peroxide in the presence of sulfuric acid to form 2,3-difluoropropanal.", "Step 3: Finally, 2,3-difluoropropanal is reduced using sodium borohydride in methanol to yield 2,3-difluoropropan-1-ol." ] } | |
Numéro CAS |
34070-90-1 |
Formule moléculaire |
C3H6F2O |
Poids moléculaire |
96.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



